molecular formula C6H16Cl2N2 B2669570 2-(Pyrrolidin-3-yl)ethanamine dihydrochloride CAS No. 2089255-04-7

2-(Pyrrolidin-3-yl)ethanamine dihydrochloride

Cat. No. B2669570
CAS RN: 2089255-04-7
M. Wt: 187.11
InChI Key: UEVWVDZEFHEMOO-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yl)ethanamine dihydrochloride, also known as PEA or β-phenylethylamine, is a naturally occurring compound found in the human body and various foods. PEA is a monoamine alkaloid that acts as a neurotransmitter and is involved in the regulation of mood, attention, and energy levels. Due to its potential therapeutic benefits, PEA has been the subject of scientific research for many years.

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

Complexes of copper with tridentate ligands, including derivatives of 2-(pyrrolidin-3-yl)ethanamine, demonstrate significant DNA binding affinity and exhibit cytotoxic properties against cancer cell lines. These complexes bind to calf thymus DNA, indicating potential applications in anticancer research and therapeutic development (Kumar et al., 2012).

Corrosion Inhibition

Schiff base complexes of cadmium(II), derived from ligands including 2-(pyrrolidin-3-yl)ethanamine analogs, have been shown to inhibit corrosion on mild steel surfaces. These findings are significant for materials science, particularly in the development of protective coatings for industrial applications (Das et al., 2017).

Conductive Polymer Studies

Poly-3-(2-ethane carboxylate) pyrrole, a water-soluble self-doping conductive polymer, has been studied for its conductive properties in various oxidized states. This research is pertinent to the development of novel conductive materials with applications in electronics and materials science (Wang et al., 1995).

Catalysis in Organic Synthesis

Palladium(II) complexes involving ligands related to 2-(pyrrolidin-3-yl)ethanamine have been utilized as catalysts for the methoxycarbonylation of olefins, a key reaction in organic synthesis with implications for the production of esters and other valuable chemical products (Zulu et al., 2020).

Ligand Exchange and Spin State Equilibria

The study of Fe(II) complexes with ligands based on 2-(pyrrolidin-3-yl)ethanamine derivatives has revealed intricate ligand exchange behaviors and spin state equilibria in aqueous media. These insights are valuable for understanding the chemical behavior of such complexes in biological systems and for designing molecules with specific magnetic properties (Draksharapu et al., 2012).

properties

IUPAC Name

2-pyrrolidin-3-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-3-1-6-2-4-8-5-6;;/h6,8H,1-5,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVWVDZEFHEMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride

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